Zelandopam is derived from the class of compounds known as phenethylamines, which are characterized by a phenyl ring attached to an ethylamine chain. This specific compound is often referenced in pharmacological studies focusing on renal function and vascular effects. Its classification as a dopamine D1 receptor agonist places it within a broader category of drugs that influence dopaminergic signaling pathways, which are crucial in various physiological processes.
The synthesis of Zelandopam typically involves several steps, focusing on the construction of its core structure through methods such as reductive amination.
For large-scale production, methods may include continuous flow reactors to enhance efficiency and reduce waste, adhering to green chemistry principles by using environmentally friendly solvents and catalysts.
Zelandopam's molecular structure can be described in terms of its functional groups and stereochemistry.
The molecular structure can be represented using software tools that depict 3D conformations, highlighting the spatial arrangement of atoms that influences its biological activity.
Zelandopam can undergo various chemical reactions relevant to its functionality and stability.
Zelandopam acts primarily through its interaction with dopamine D1 receptors located in renal tissues and vascular smooth muscle.
Studies have shown that Zelandopam effectively lowers blood pressure in hypertensive models by modulating renal function, thus demonstrating its potential utility in clinical settings.
Zelandopam exhibits several notable physical and chemical properties that influence its pharmacological profile.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are employed to confirm purity and structural integrity during synthesis.
Zelandopam's primary applications lie within the fields of cardiovascular medicine and pharmacology.
Ongoing research aims to elucidate further therapeutic potentials, including combination therapies with other antihypertensive agents or exploration in other disease states influenced by dopaminergic activity.
Zelandopam (developmental codes: YM-435, MYD-37) is a selective dopamine D1-like receptor agonist structurally classified as a benzazepine derivative. Its molecular formula is C₁₅H₁₅NO₄, with a molar mass of 273.29 g/mol [4] [6]. The compound acts as a potent renal vasodilator and natriuretic agent by stimulating peripheral dopamine D1 receptors in vascular smooth muscle and renal tubules [8] [10]. This mechanism promotes increased renal blood flow, glomerular filtration rate, and sodium excretion—properties deemed therapeutically relevant for cardiovascular and renal conditions [2] [10]. Unlike non-selective dopamine agonists, zelandopam demonstrates high specificity for D1 receptors, minimizing off-target effects on α-adrenergic or D2 receptors [10].
Table 1: Molecular Properties of Zelandopam
Property | Value |
---|---|
IUPAC Name | (4S)-4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |
CAS Number | 139233-53-7 |
Molecular Formula | C₁₅H₁₅NO₄ |
Molar Mass | 273.29 g/mol |
InChI Key | FULLEMQICAKPOE-JTQLQIEISA-N |
SMILES | OC1=C(O)C2=C(C=C1)C@@HCNC2 |
Zelandopam was first synthesized and characterized in the early 1990s by Yamanouchi Pharmaceutical Co. (Japan) under the primary code YM-435 [4] [10]. Early preclinical studies (1991–1992) demonstrated its ability to stimulate pancreatic exocrine secretion in dogs via D1 receptors, hinting at broader gastrointestinal and renal effects [10]. By the mid-1990s, research expanded to cardiovascular models, showing efficacy in canine heart failure and renal ischemia [10]. Despite advancing to Phase 2 clinical trials for hypertension and heart failure, development was discontinued by the early 2000s due to strategic portfolio decisions [2] [4]. No new clinical trials have been initiated since 2005, relegating zelandopam to a tool compound for research [4] [10].
The discontinuation of zelandopam left critical questions unresolved:
This review synthesizes extant data on zelandopam to:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1